Computed Lipophilicity (XLogP3) as a Solubility and Miscibility Indicator
The extremely high computed XLogP3 value (10.5) of 5-hexyl-2-(4-undecylphenyl)pyrimidine reflects its pronounced hydrophobic character imparted by the combined 17-carbon alkyl chain length [1]. In comparison, the shorter-chain homolog 5-hexyl-2-(4-octylphenyl)pyrimidine (C8, hypothetical) is predicted to have a significantly lower XLogP3 (estimated ~7.0–7.5 based on group-contribution methods). The higher lipophilicity of the undecyl derivative enhances solubility in non-polar liquid crystal hosts and reduces moisture sensitivity, which can be advantageous for formulation stability in display-grade mixtures.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 10.5 |
| Comparator Or Baseline | 5-Hexyl-2-(4-octylphenyl)pyrimidine (estimated XLogP3 ≈ 7.0–7.5) |
| Quantified Difference | ΔXLogP3 ≈ +3.0 to +3.5 (estimated) |
| Conditions | Computed by PubChem XLogP3 algorithm; comparator estimate from additive group contributions |
Why This Matters
Higher lipophilicity directly affects solubility in non-polar liquid crystal hosts, influencing formulation homogeneity and long-term mixture stability, which are critical quality metrics in procurement.
- [1] PubChem CID 53435851, 5-Hexyl-2-(4-undecylphenyl)pyrimidine. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/57202-31-0 (accessed May 6, 2026). View Source
